molecular formula C24H23N3O3S B2610872 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide CAS No. 941925-81-1

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide

Cat. No.: B2610872
CAS No.: 941925-81-1
M. Wt: 433.53
InChI Key: IZIXZVRFNKHNLY-UHFFFAOYSA-N
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Description

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It’s known for its broad range of chemical and biological properties, making it a key component in the development of new drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves a two-step synthetic protocol . The structure of the compounds is usually established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical reactions due to their amphoteric nature . They can show both acidic and basic properties .


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicinal Chemistry and Therapeutics

Electrophysiological Activity

Studies on N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide, have shown promising results as selective class III agents with significant cardiac electrophysiological activity. These compounds exhibit potency comparable to clinical trial agents, indicating their potential in treating reentrant arrhythmias (Morgan et al., 1990).

Antidepressant Agents

A study involving the design, synthesis, and evaluation of novel benzimidazoles for antidepressant activity highlighted the effectiveness of these compounds. The synthesized derivatives showed potent activity against depression, indicating the potential therapeutic benefits of benzimidazole derivatives in mental health treatments (Theivendren et al., 2017).

Corrosion Inhibition

Imidazole derivatives have been investigated for their corrosion inhibition efficiency on carbon steel in acidic media. These studies reveal that such compounds significantly enhance the material's resistance to corrosion, pointing towards their applicability in industrial settings to protect metals from corrosive environments (Costa et al., 2021).

Anticancer Agents

Research into benzimidazoles bearing an oxadiazole nucleus has shown significant in vitro anticancer activity. The synthesis of new derivatives under this category demonstrated potential as anticancer agents, with some compounds exhibiting noteworthy growth inhibition activity against various cancer cell lines. This suggests the role of benzimidazole derivatives in developing new anticancer therapies (Rashid et al., 2012).

Future Directions

Benzimidazole has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties makes it a promising area for future research and drug development .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-17-11-13-20(14-12-17)31(29,30)15-5-10-23(28)25-19-7-4-6-18(16-19)24-26-21-8-2-3-9-22(21)27-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIXZVRFNKHNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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